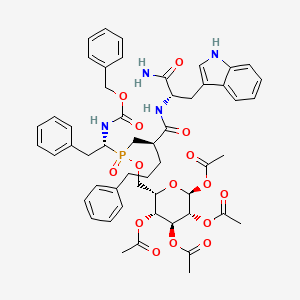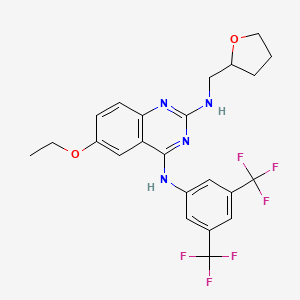
Dhfr-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhfr-IN-12 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the folate pathway. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibitors of DHFR, such as this compound, are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-12 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of starting materials that undergo a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dhfr-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups .
Scientific Research Applications
Dhfr-IN-12 has a wide range of scientific research applications, including:
Mechanism of Action
Dhfr-IN-12 exerts its effects by binding to the active site of DHFR, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of purines, thymidylate, and certain amino acids. The compound’s high affinity for DHFR and its ability to penetrate cells make it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dhfr-IN-12 include:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits DHFR.
Pyrimethamine: An antimalarial drug that targets DHFR.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for DHFR. Compared to other DHFR inhibitors, this compound may exhibit different pharmacokinetic properties, such as improved cellular uptake and retention .
Conclusion
This compound is a valuable compound with significant applications in scientific research and medicine. Its ability to inhibit DHFR makes it a promising candidate for the development of new therapeutic agents. The compound’s unique properties and versatility in chemical reactions further enhance its potential in various fields of study.
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31) |
InChI Key |
MEMCKFAZJRMZAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
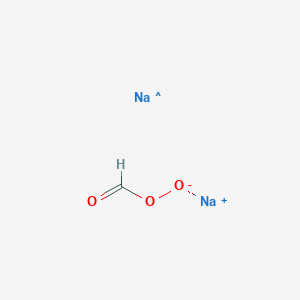
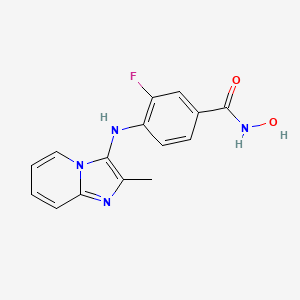
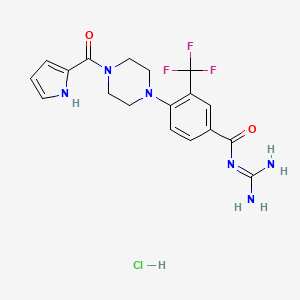

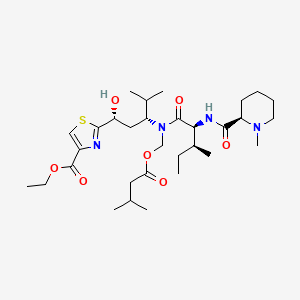
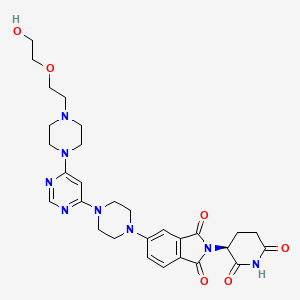
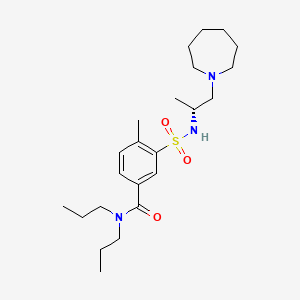
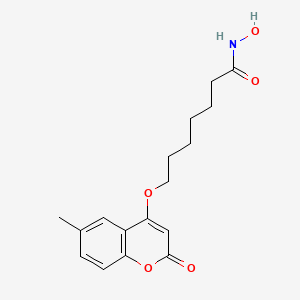
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
